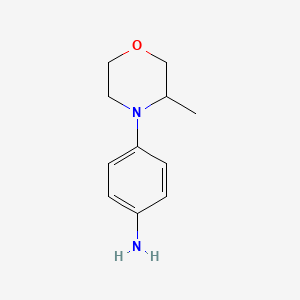![molecular formula C9H11N5O3 B1455231 Methyl 7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 1158429-12-9](/img/structure/B1455231.png)
Methyl 7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Descripción general
Descripción
“Methyl 7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a chemical compound with the CAS Number: 1158429-12-9 . It has a molecular weight of 237.22 and its IUPAC name is methyl 7-amino-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C9H11N5O3/c1-16-4-6-12-9-11-3-5(8(15)17-2)7(10)14(9)13-6/h3H,4,10H2,1-2H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 237.22 . It is recommended to be stored in a refrigerated environment .Aplicaciones Científicas De Investigación
Anticancer Agent
This compound has been used in the design and synthesis of anticancer agents . Specifically, it has been used in the creation of [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives, which have shown promising antiproliferative activities against various human cancer cell lines, including MGC-803, HCT-116, and MCF-7 . The most active compound, H12, was found to inhibit the ERK signaling pathway, induce cell apoptosis and G2/M phase arrest, and regulate cell cycle-related and apoptosis-related proteins in MGC-803 cells .
Suppression of ERK Signaling Pathway
The compound has been found to exhibit significant inhibitory effects on the ERK signaling pathway . This pathway is involved in the regulation of various cellular processes, including proliferation, differentiation, and survival. Therefore, the suppression of this pathway could have potential therapeutic applications in various diseases, including cancer .
Reactant for Synthesis of Complexes
It has been used as a reactant for the synthesis of various complexes . However, the specific details of these complexes and their applications are not available in the current search results.
Reactant for Vilsmeier Reaction
The compound has been used as a reactant for the Vilsmeier reaction of conjugated carbocycles and heterocycles . The Vilsmeier reaction is a formylation method used in organic chemistry to synthesize various compounds.
Dihydroorotate Dehydrogenase Inhibitors
It has been used in the synthesis of dihydroorotate dehydrogenase inhibitors with antimalarial activity . Dihydroorotate dehydrogenase is an enzyme involved in the de novo synthesis of pyrimidines, and its inhibition can lead to the suppression of parasite growth.
Binding to HIV TAR RNA
The compound has been used in investigations of the pharmacological activity caused by binding to HIV TAR RNA . HIV TAR RNA is a regulatory RNA element in the HIV virus, and compounds that can bind to it may have potential antiviral applications.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to act as inhibitors for various targets including rorγt, phd-1, jak1, and jak2 .
Mode of Action
Similar compounds have been found to selectively bind to their targets, leading to inhibition .
Biochemical Pathways
Similar compounds have been found to affect various pathways related to their targets .
Result of Action
Similar compounds have been found to inhibit influenza virus rna polymerase pa–pb1 subunit heterodimerization .
Propiedades
IUPAC Name |
methyl 7-amino-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O3/c1-16-4-6-12-9-11-3-5(8(15)17-2)7(10)14(9)13-6/h3H,4,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXHMHANKUDLJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN2C(=C(C=NC2=N1)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



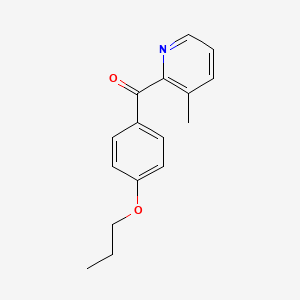
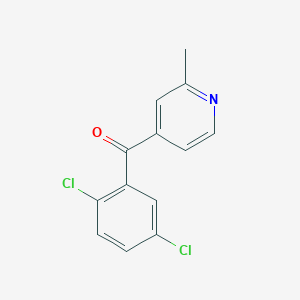
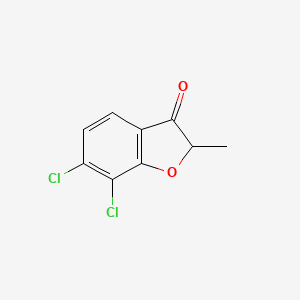
![N'-Hydroxyimidazo[1,2-a]pyridine-2-carboximidamide](/img/structure/B1455155.png)
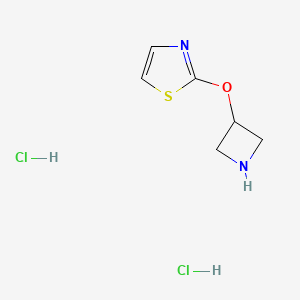
![4-{[(2-Methoxyethyl)amino]methyl}benzonitrile hydrochloride](/img/structure/B1455159.png)
![N-[3-(1H-imidazol-1-yl)propyl]thian-4-amine](/img/structure/B1455160.png)
![3-[4-(Oxolane-2-carbonyl)piperazin-1-yl]propanoic acid](/img/structure/B1455161.png)
![2-{[Cyclohexyl(methyl)amino]methyl}-4-fluoroaniline](/img/structure/B1455163.png)
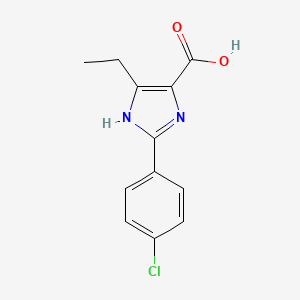
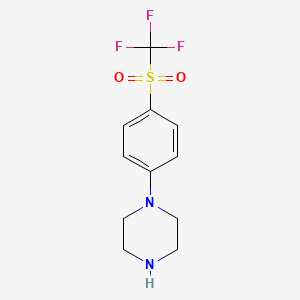
![4-[(3-Methylbutoxy)methyl]piperidine hydrochloride](/img/structure/B1455167.png)
![({2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)(methyl)amine dihydrochloride](/img/structure/B1455168.png)
